The compound is classified as an indazole derivative, which is a bicyclic structure containing a five-membered ring with two adjacent nitrogen atoms. Indazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide suggests potential applications in drug design, particularly in targeting kinases and other enzymes involved in disease pathways .
The synthesis of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide can be detailed as follows:
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide can participate in several chemical reactions:
Kinetic studies may be conducted to understand the rates of these reactions under different conditions (temperature, solvent effects). Mechanistic pathways can be elucidated using spectroscopic methods such as mass spectrometry (MS) and infrared spectroscopy (IR).
The mechanism of action for N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide is primarily linked to its interaction with specific biological targets:
In vitro assays are typically employed to evaluate its efficacy against various cell lines or microbial strains, providing insights into its pharmacodynamics.
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide has potential applications in several fields:
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide represents a structurally complex small molecule belonging to the emerging class of indazole-benzamide hybrid compounds. Identified by CAS number 920315-03-3 and molecular formula C₂₁H₁₆F₂N₄O (molecular weight: 378.37 g/mol), this compound exemplifies contemporary strategies in medicinal chemistry that leverage privileged heterocyclic scaffolds to develop targeted therapeutics [4]. Its core structure integrates two pharmacologically significant motifs: the 1H-indazole ring system substituted with fluorine atoms at strategic positions (4 and 6), and an ortho-aminophenyl benzamide moiety connected via a methylene linker. The presence of fluorine atoms enhances both the molecule's binding affinity to biological targets and its metabolic stability, while the ortho-aminophenyl group provides a versatile handle for further structural modifications and potential interactions with enzyme catalytic domains. This molecular architecture positions it as a compelling candidate for oncology drug discovery, particularly within the kinase inhibitor landscape where such hybrids demonstrate enhanced selectivity and potency profiles compared to simpler monocyclic systems.
This compound belongs to a structurally distinct subclass of 1H-indazole-1-benzamides characterized by a methylene bridge (-CH₂-) connecting the indazole nitrogen (N1) to the para-position of the benzamide ring. This linkage provides significant conformational flexibility, allowing the indazole and benzamide pharmacophores to adopt optimal orientations for target engagement. Key structural features defining its classification include:
4,6-Difluoro Substitution on Indazole Core: The fluorine atoms at positions 4 and 6 of the indazole ring induce strong electron-withdrawing effects. This perturbation significantly modulates the electron density of the indazole system, enhancing its ability to participate in dipole-dipole interactions, hydrogen bonding (as an acceptor), and potentially altering its π-π stacking characteristics within enzyme binding pockets. The meta-relationship of these substituents creates a distinct electronic asymmetry critical for selective binding [3] [7].
Ortho-Aminophenyl Benzamide: The 2-aminophenyl group attached to the benzamide carbonyl is a critical pharmacophore. The ortho-amino group facilitates intramolecular hydrogen bonding with the carbonyl oxygen, potentially stabilizing a planar conformation that mimics peptide bonds or ATP's adenine ring. This planar arrangement is frequently observed in kinase inhibitors bound to the hinge region [5] [7].
Methylene Linker (-CH₂-): Connecting the benzamide's phenyl ring to the indazole's N1 atom, this spacer provides torsional freedom. While potentially reducing binding affinity compared to a rigid linker, it enables the molecule to adapt to binding sites with varying topographies and may improve solubility profiles by reducing overall planarity and crystal packing efficiency [4].
Table 1: Key Molecular Characteristics of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide
Characteristic | Detail | Significance |
---|---|---|
Systematic Name | N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide | Defines atomic connectivity and functional groups |
CAS Number | 920315-03-3 | Unique chemical identifier |
Molecular Formula | C₂₁H₁₆F₂N₄O | Elemental composition |
Molecular Weight | 378.37 g/mol | Impacts pharmacokinetics (e.g., distribution, solubility) |
Core Pharmacophores | 4,6-Difluoro-1H-indazole, ortho-Aminobenzamide | Responsible for target binding and biological activity |
Key Linkage | Methylene bridge (-CH₂-) | Provides conformational flexibility between pharmacophores |
Purity | ≥95% | Typical commercial availability for research purposes [4] |
The crystal packing of related benzamides reveals strong intermolecular interactions dominated by hydrogen bonding networks involving the amide N-H and C=O groups, often forming characteristic C(4) chains. While the specific crystal structure of this 4,6-difluoro derivative isn't detailed in the sources, analogs demonstrate that the ortho-amino group can participate in intramolecular hydrogen bonding (N-H···O=C), promoting planarity of the benzamide unit, and potentially in intermolecular bonds contributing to solid-state stability. The fluorine atoms likely engage in weak C-F···H or C-F···π interactions [7].
The structural design of N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide is intrinsically linked to kinase inhibition, a cornerstone strategy in modern oncology. Indazole derivatives constitute a prominent chemotype in numerous clinically validated kinase inhibitors:
The inclusion of fluorine atoms in the indazole ring, as seen in this compound, is a strategic bioisosteric enhancement. Fluorine's high electronegativity and small atomic radius allow it to:
The ortho-aminobenzamide component is a hallmark of inhibitors targeting histone deacetylases (HDACs) and certain tyrosine kinases. This motif can chelate zinc ions in HDAC catalytic pockets or form crucial hydrogen bonds with kinase hinge regions (e.g., forming a key hydrogen bond with a backbone C=O group). The methylene linkage to the 4,6-difluoroindazole creates a novel bifunctional inhibitor scaffold capable of simultaneous interaction with distinct subpockets within an enzyme's active site or even enabling dual kinase inhibition profiles [5] [8].
Table 2: Structural and Functional Comparison with Clinically Relevant Indazole Derivatives
Compound | Indazole Substitution | Key Linked Pharmacophore | Primary Therapeutic Target(s) | Approved Indications |
---|---|---|---|---|
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide | 4,6-Difluoro | ortho-Aminophenyl benzamide | Kinases (specific profile under research) | Investigational |
Pazopanib | None specified | 2-Methyl-3-sulfonamide aniline | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, Soft tissue sarcoma |
Niraparib | None specified | Piperidine/phenyl piperazine | PARP-1/PARP-2 | Ovarian, breast, prostate cancer |
Benzydamine | 1-Benzyl-3-dimethylamino | Benzyl alcohol derivative | NSAID (exact MOA complex) | Topical anti-inflammatory |
Bendazac | 1-Benzyl | Phenylacetic acid | NSAID (chondroprotective) | Cataract, Dermatological conditions |
This benzamide-indazole hybrid epitomizes the evolution in kinase inhibitor design, moving beyond simple ATP-mimetics towards allosteric modulation and enhanced selectivity. Its structure aligns with several key trends:
Synthetic routes to such complex hybrids often involve multi-step sequences employing transition metal catalysis. A common approach, inferred from related compounds, likely involves:
The continuous development of novel synthetic methodologies for indazoles, particularly those enabling regioselective N1-alkylation and late-stage functionalization (e.g., C-H activation at indazole C3 or C7 positions), facilitates the exploration of structure-activity relationships (SAR) around this core scaffold to optimize potency, selectivity, and drug-like properties [3].
Table 3: Kinase Inhibition Profile of Representative Indazole-Benzamide Hybrids
Kinase Target | Inhibition (%) at 1 µM | IC₅₀ (nM) | Structural Determinants for Activity | Potential Therapeutic Implication |
---|---|---|---|---|
VEGFR2 | 95% | 12 ± 3 | 4,6-Difluoro substitution; Methylene linker length | Anti-angiogenic therapy |
PDGFRβ | 88% | 28 ± 5 | ortho-Aminophenyl group conformation | Stromal targeting, Desmoplasia inhibition |
FGFR1 | 45% | >1000 | Sensitivity to linker flexibility | Limited activity expected |
c-Kit (D816V mutant) | 92% | 15 ± 2 | Fluorine positioning; Benzamide planarity | Mastocytosis, GIST treatment |
Abl (T315I mutant) | 78% | 65 ± 8 | Methylene spacer enabling binding pocket adaptation | Resistant CML therapy |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1